Abediterol napadisylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abediterol napadisylate is a novel long-acting β2-agonist: efficacy, safety and tolerability in persistent asthma.
Scientific Research Applications
Pharmacological Characteristics
- Abediterol, a novel inhaled β2-adrenoceptor agonist, is being developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It exhibits high affinity and functional selectivity for human β2-adrenoceptors over β1-adrenoceptors. Abediterol is characterized by a fast onset of action and a prolonged duration of action, potentially suitable for once-daily dosing in humans. It also shows a favorable cardiovascular safety profile in preclinical models (Aparici et al., 2012).
Clinical Efficacy and Safety in Asthma and COPD
- Abediterol has demonstrated efficacy, safety, and tolerability in patients with stable, persistent asthma. In a Phase II study, various doses of abediterol provided significant improvements in lung function and were well tolerated over a 7-day period (Beier et al., 2017).
- In another study focusing on persistent asthma, abediterol showed potent and long-lasting bronchodilatory effects with a good safety and tolerability profile. Improvements in lung function parameters were observed and sustained up to 36 hours post-dose (Beier et al., 2014).
Comparative Studies with Other LABAs
- Abediterol demonstrated higher in vitro potency and duration of action compared to other marketed once-daily long-acting β2-adrenoceptor agonists (LABAs) such as indacaterol, olodaterol, and vilanterol. In animal models, abediterol showed a potent bronchodilation effect and a sustained duration of action suited for once-daily dosing, along with a reduced potential for class-related cardiac side effects (Aparici et al., 2016).
First-in-Human Study
- A first-in-human study indicated that abediterol exhibits a potent, rapid, and sustained bronchodilatory effect in healthy male subjects, with a good safety and tolerability profile within the tested dose range. This study laid the groundwork for further investigation of lower doses in patients with asthma and COPD (Timmer et al., 2014).
Binding Kinetics and Receptor Affinity
- Abediterol has shown a fast association rate and long residence time at β2-adrenoceptors, compared to other LABAs. Its kinetic selectivity for β2- over β1-adrenoceptors is consistent with its clinical onset and duration of action, supporting its potential for reduced cardiac side effects (Ramos et al., 2018).
Synthesis of Abediterol
- A novel synthesis approach for the lipophilic tail portion of abediterol has been proposed, utilizing hydroformylation. This alternative route avoids hazardous materials and demonstrates increased control from a process chemistry perspective (Munday et al., 2019).
properties
CAS RN |
1044516-17-7 |
---|---|
Molecular Formula |
C60H68F4N4O14S2 |
Molecular Weight |
1209.33 |
IUPAC Name |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1 |
InChI Key |
YWFAHMIAJNFTHW-VRCDMBAWSA-N |
SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Abediterol napadisylate; LAS100977 napadisylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.